molecular formula C23H25BrN2O3 B14988787 6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14988787
M. Wt: 457.4 g/mol
InChI Key: AGAKGKHNNUTFCI-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, a methoxyphenyl group, a pyrrolidinyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, for example, is known to enhance the compound’s ability to bind to certain proteins, potentially leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Biological Activity

6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, a compound with the CAS number 880787-12-2, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, synthesis, and various case studies that highlight its biological efficacy.

The compound's molecular formula is C24H27BrN2O3C_{24}H_{27}BrN_{2}O_{3}, with a molecular weight of 471.4 g/mol. It features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Antibacterial and Antifungal Properties

Research indicates that derivatives of pyrrolidine, including those similar to this compound, exhibit significant antibacterial and antifungal activities. In vitro studies have shown that modifications on the piperidine ring can enhance antibacterial potency against various bacterial strains. The presence of electron-donating and electron-withdrawing groups on the phenyl ring has been linked to increased activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrolidine derivatives, it was found that compounds with bromine substitutions exhibited enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing that the presence of bromine significantly improved efficacy against Gram-positive bacteria .

CompoundMIC (µM)Bacterial Strain
6-bromo-N-[...]32Staphylococcus aureus
6-bromo-N-[...]64Escherichia coli

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated that compounds similar to 6-bromo-N-[...] had IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Cell LineIC50 (µM)
HeLa15
Caco-220
H9c225

Properties

Molecular Formula

C23H25BrN2O3

Molecular Weight

457.4 g/mol

IUPAC Name

6-bromo-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H25BrN2O3/c1-15-19-10-7-17(24)13-21(19)29-22(15)23(27)25-14-20(26-11-3-4-12-26)16-5-8-18(28-2)9-6-16/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,27)

InChI Key

AGAKGKHNNUTFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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